
Dehydrogoniothalamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrogoniothalamin is a naturally occurring styrylpyrone compound isolated from various species of the Goniothalamus plant, particularly Goniothalamus umbrosus . This compound has garnered significant interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrogoniothalamin can be synthesized through several methods. One common approach involves the condensation of 2-hydroxy-1-naphthaldehyde with acetophenone in the presence of a base, followed by cyclization to form the styrylpyrone structure . The reaction typically requires mild conditions, such as room temperature and a basic catalyst like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the roots of Goniothalamus umbrosus . The extraction process includes drying the plant material, followed by solvent extraction using organic solvents like methanol or ethanol. The crude extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Dehydrogoniothalamin undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of dehydrogoniothalamin involves multiple pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Dehydrogoniothalamin is part of a family of styrylpyrone compounds, including goniothalamin and 5-acetoxygoniothalamin . Compared to these compounds, this compound exhibits unique structural features and bioactivities:
Goniothalamin: Similar structure but lacks the double bond present in this compound.
5-Acetoxygoniothalamin: Contains an acetoxy group, which alters its biological activity.
Uniqueness: this compound’s unique double bond and styrylpyrone structure contribute to its distinct biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
32065-58-0 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-[(E)-2-phenylethenyl]pyran-2-one |
InChI |
InChI=1S/C13H10O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-10H/b10-9+ |
InChI Key |
PJQXIFKFVCLVQK-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


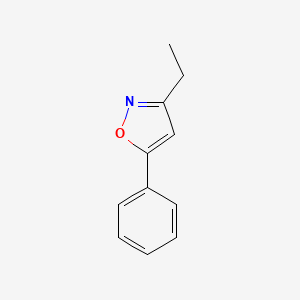
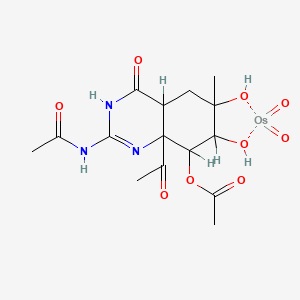
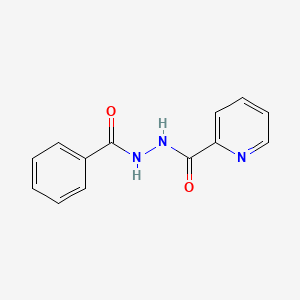
![1-[3-(4-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14160190.png)
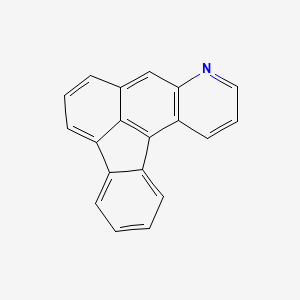
![5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]-N-[4-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B14160209.png)
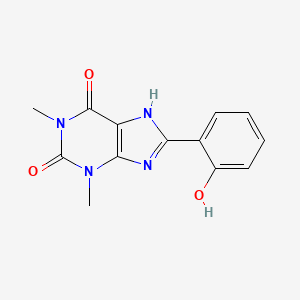
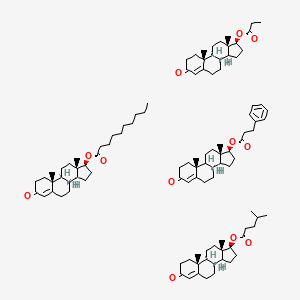
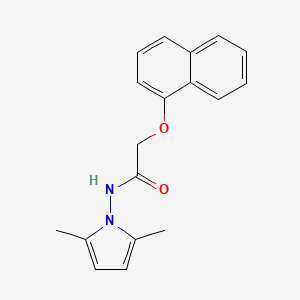
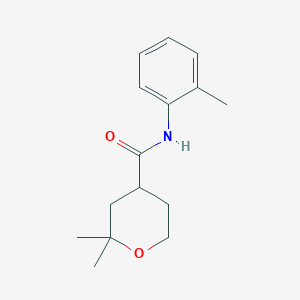
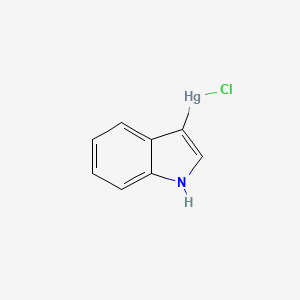
![1-[(E)-2-nitroethenyl]-4-propoxybenzene](/img/structure/B14160237.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-nitro-phenyl)-hydrazono]-propan-2-one](/img/structure/B14160245.png)
![1-Benzoyl-4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14160247.png)
